molecular formula C13H12FNO2 B7874577 3-Fluoro-4-methoxyphenyl-(2-pyridyl)methanol CAS No. 1443349-78-7

3-Fluoro-4-methoxyphenyl-(2-pyridyl)methanol

Cat. No.: B7874577
CAS No.: 1443349-78-7
M. Wt: 233.24 g/mol
InChI Key: CZVOARFVBCSBSK-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxyphenyl-(2-pyridyl)methanol is an organic compound that features a fluorinated aromatic ring and a pyridyl group connected via a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methoxyphenyl-(2-pyridyl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluoro-4-methoxybenzaldehyde and 2-pyridylboronic acid.

    Reaction Conditions: A Suzuki-Miyaura cross-coupling reaction is employed, using a palladium catalyst (such as Pd(PPh₃)₄) and a base (like K₂CO₃) in an appropriate solvent (e.g., ethanol or toluene).

    Formation of Intermediate: The cross-coupling reaction yields this compound as an intermediate.

    Purification: The intermediate is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxyphenyl-(2-pyridyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The aromatic rings can be reduced under specific conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: 3-Fluoro-4-methoxyphenyl-(2-pyridyl)ketone.

    Reduction: Reduced aromatic derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-methoxyphenyl-(2-pyridyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 3-Fluoro-4-methoxyphenyl-(2-pyridyl)methanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the methoxy and pyridyl groups can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methoxyphenyl-(2-pyridyl)ketone: Similar structure but with a ketone instead of a hydroxyl group.

    4-Methoxyphenyl-(2-pyridyl)methanol: Lacks the fluorine atom.

    3-Fluoro-4-methoxyphenyl-(3-pyridyl)methanol: Pyridyl group positioned differently.

Uniqueness

3-Fluoro-4-methoxyphenyl-(2-pyridyl)methanol is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

This compound’s unique structure allows for specific interactions in chemical and biological systems, making it a valuable molecule for further research and development.

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-pyridin-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2/c1-17-12-6-5-9(8-10(12)14)13(16)11-4-2-3-7-15-11/h2-8,13,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVOARFVBCSBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=CC=CC=N2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001234367
Record name 2-Pyridinemethanol, α-(3-fluoro-4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443349-78-7
Record name 2-Pyridinemethanol, α-(3-fluoro-4-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443349-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinemethanol, α-(3-fluoro-4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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